molecular formula C5H7N3OS2 B2673164 4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 124724-65-8

4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2673164
CAS No.: 124724-65-8
M. Wt: 189.25
InChI Key: NLCCXEMQUWNRIT-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core with a 2-thioxo group, a methyl substituent at position 3, and a carboxamide moiety at position 3. Its molecular formula is C₅H₆N₃OS₂, with a precise molecular weight of 189.003 g/mol .

The compound is synthesized via methods common to 4-amino-2-thioxo-thiazole derivatives, likely involving Gewald-type multicomponent reactions or cyclocondensation protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS2/c1-8-3(6)2(4(7)9)11-5(8)10/h6H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCCXEMQUWNRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(SC1=S)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring, enhancing the compound’s chemical diversity .

Scientific Research Applications

Structural Characteristics

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C₇H₈N₂OS₂
  • IUPAC Name : 4-amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Anticonvulsant Activity

Thiazole derivatives have been extensively studied for their anticonvulsant properties. Research indicates that certain thiazole-containing compounds exhibit significant anticonvulsant activity in animal models. For instance, derivatives synthesized from 4-amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole have demonstrated efficacy against seizures induced by pentylenetetrazol (PTZ), showcasing their potential as therapeutic agents for epilepsy .

Anticancer Properties

Thiazole derivatives are also recognized for their anticancer activities. Studies have shown that compounds integrating thiazole moieties can inhibit the proliferation of various cancer cell lines. For example, a series of thiazoles were tested against human glioblastoma and melanoma cells, revealing promising cytotoxic effects . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance anticancer efficacy.

Anti-inflammatory Effects

Research has indicated that thiazole derivatives possess anti-inflammatory properties. Compounds similar to 4-amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole have been evaluated for their ability to inhibit inflammatory pathways in vitro and in vivo. These findings suggest potential applications in treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of 4-amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole derivatives typically involves multi-step processes including condensation reactions and cyclization methods. The ability to modify the thiazole ring allows for the creation of a library of compounds with varying biological activities.

Case Study 1: Anticonvulsant Activity

A study investigated the anticonvulsant effects of several thiazole derivatives synthesized from 4-amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole. The most active compound showed a median effective dose (ED50) significantly lower than standard anticonvulsants like ethosuximide. This highlights the potential for developing new epilepsy treatments based on thiazole chemistry .

Case Study 2: Anticancer Activity

Another research focused on a series of thiazoles tested against various cancer cell lines including MCF7 (breast cancer) and HepG2 (liver cancer). The results indicated that modifications at specific positions on the thiazole ring enhanced cytotoxicity. One derivative exhibited an IC50 value significantly lower than conventional chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Melting Points : Aryl-substituted derivatives (e.g., 3- or 4-fluorophenyl) exhibit higher melting points (222–272°C) compared to alkyl-substituted analogs, likely due to enhanced π-π stacking and molecular rigidity .
  • Bioactivity Trends: Fluorinated phenyl derivatives (e.g., compounds 1d and 1e) demonstrate notable anticancer activity, possibly due to improved membrane permeability and target binding . In contrast, alkyl-substituted variants (e.g., diethyl or methyl) lack explicit bioactivity data in the evidence.

Biological Activity

4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a compound belonging to the thiazole family, recognized for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure

The molecular formula for this compound is C6H8N2OS2C_6H_8N_2OS_2. Its structure contains a thiazole ring that is essential for its biological activity.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant activity against various pathogens. For instance:

  • Mechanism : The thiazole ring interacts with bacterial enzymes, disrupting their function.
  • Efficacy : In vitro studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

The anticancer potential of thiazole derivatives has garnered attention in recent years. Specific findings include:

  • Cell Lines Tested : Studies have evaluated the compound against multiple cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (CCRF-CEM).
  • IC50 Values : The compound demonstrated IC50 values ranging from 0.7 to 1.0 µM in various assays, indicating potent cytotoxicity against tumor cells .
Cell Line IC50 (µM) Effect
MCF-70.8Cytotoxic
A5490.9Cytotoxic
CCRF-CEM0.7Cytotoxic

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds often correlates with their structural features:

  • Substituents : The presence of electron-donating groups (like methyl) at specific positions enhances activity.
  • Thiazole Ring Modifications : Variations in the thiazole ring can significantly impact the compound's efficacy against cancer cells .

Case Studies

  • Anticancer Screening : A study conducted by the US National Cancer Institute screened various thiazole derivatives, including those similar to this compound. Results indicated that modifications in the aromatic rings could lead to enhanced cytotoxicity against multiple cancer types .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of a series of thiazoles against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones and minimum inhibitory concentrations (MICs) below 100 µg/mL .

Q & A

Q. What statistical approaches validate the compound’s synergistic effects in combination therapies?

  • Methodology : Calculate combination indices (CI) via the Chou-Talalay method. For example, CI < 1 with doxorubicin indicates synergy in MTT assays. Use ANOVA with post-hoc Tukey tests (p < 0.05) .

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